SB 415286

Description

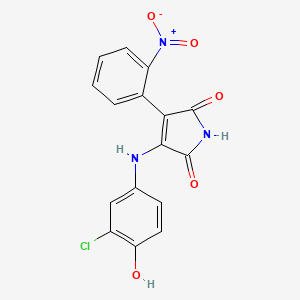

3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione has been reported in Penicillium with data available.

a glycogen synthase kinase-3 inhibitor; structure in first source

Properties

IUPAC Name |

3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCXVIPXISBFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181018 | |

| Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264218-23-7 | |

| Record name | SB 415286 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264218-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 415286 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264218237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB 415286 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of SB 415286 in Wnt Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 415286 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document provides an in-depth technical overview of the function of this compound within the canonical Wnt signaling pathway. By competitively inhibiting ATP binding to GSK-3, this compound effectively mimics Wnt ligand binding, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target gene transcription. This guide will detail the mechanism of action, provide quantitative data on its inhibitory activity, outline key experimental protocols for its study, and present visual representations of the signaling cascade and experimental workflows.

Introduction to Wnt Signaling and GSK-3

The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, cell proliferation, differentiation, and adult tissue homeostasis.[1] The canonical Wnt pathway's activity is primarily regulated by the stability of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3 (GSK-3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1]

GSK-3 is a constitutively active serine/threonine kinase that acts as a key negative regulator in the canonical Wnt pathway.[2] Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated, leading to the cessation of β-catenin phosphorylation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1]

This compound: A Potent GSK-3 Inhibitor

This compound is a cell-permeable maleimide derivative that functions as a potent and selective, ATP-competitive inhibitor of GSK-3.[3] It exhibits similar potency for both GSK-3α and GSK-3β isoforms.[3] By inhibiting GSK-3, this compound effectively mimics the effects of Wnt signaling, leading to the stabilization of β-catenin and the activation of the canonical Wnt pathway.[3]

Mechanism of Action

This compound directly targets the ATP-binding pocket of GSK-3, preventing the transfer of a phosphate group to its substrates, including β-catenin. This inhibition of phosphorylation prevents the degradation of β-catenin, allowing it to accumulate and activate downstream Wnt signaling.

Quantitative Data

The inhibitory potency of this compound against GSK-3 has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Enzyme | Assay Condition | Reference |

| IC50 | 78 nM | GSK-3α | Cell-free assay | [3] |

| Ki | 31 nM | GSK-3α | ATP competitive | [3] |

| EC50 | 2.9 µM | - | Glycogen synthesis in Chang human liver cells | [3] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of this compound in Wnt signaling.

GSK-3 Kinase Activity Assay

This assay measures the ability of this compound to inhibit the kinase activity of GSK-3.

Materials:

-

Recombinant human GSK-3α or GSK-3β

-

GS-2 peptide substrate

-

Assay buffer (50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)

-

[γ-³³P]ATP

-

This compound

-

P30 phosphocellulose mats

-

0.5% (v/v) H₃PO₄

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing GSK-3 enzyme, GS-2 peptide substrate, and varying concentrations of this compound in the assay buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the reaction by adding 2.5% (v/v) H₃PO₄ containing 21 mM cold ATP.

-

Spot the reaction mixture onto P30 phosphocellulose mats.

-

Wash the mats six times with 0.5% (v/v) H₃PO₄ to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of ³³P incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC₅₀ value.[3]

TCF/LEF Reporter Gene Assay

This cell-based assay is used to measure the activation of the canonical Wnt pathway by quantifying the transcriptional activity of the β-catenin/TCF/LEF complex.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector

-

Control vector (e.g., FOPflash with mutated TCF binding sites)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the TCF/LEF luciferase reporter vector and a control vector.

-

After 24 hours, treat the transfected cells with varying concentrations of this compound.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

The increase in luciferase activity corresponds to the activation of the Wnt signaling pathway.[3]

Cell Viability and Proliferation Assays

These assays are used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound

-

[³H]thymidine or a tetrazolium salt-based reagent (e.g., MTT, XTT)

-

Scintillation counter or microplate reader

Procedure (using [³H]thymidine incorporation):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for 48 or 72 hours.

-

For the last 12 hours of incubation, add [³H]thymidine to each well.

-

Harvest the cells and measure the amount of incorporated [³H]thymidine using a scintillation counter.

-

A decrease in [³H]thymidine incorporation indicates an inhibition of cell proliferation.[3]

Applications in Research and Drug Development

The ability of this compound to potently and selectively inhibit GSK-3 makes it a valuable tool for:

-

Elucidating the role of GSK-3 in various cellular processes: Beyond Wnt signaling, GSK-3 is involved in glycogen metabolism, cell cycle regulation, and neuronal function.[3]

-

Studying the consequences of Wnt pathway activation: this compound provides a means to activate the Wnt pathway in a controlled manner, facilitating the study of its downstream effects.

-

Neuroprotective research: this compound has been shown to protect neurons from cell death induced by various stressors.[3]

-

Drug discovery: As a well-characterized GSK-3 inhibitor, this compound serves as a reference compound in the development of new therapeutics targeting this kinase for diseases such as Alzheimer's, bipolar disorder, and some cancers.

Conclusion

This compound is a cornerstone tool for researchers investigating the Wnt signaling pathway and the broader functions of GSK-3. Its well-defined mechanism of action as a potent and selective ATP-competitive inhibitor of GSK-3 allows for the specific and controlled activation of the canonical Wnt pathway. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further unravel the complexities of Wnt signaling and explore its therapeutic potential.

References

SB 415286: A Potent and Selective Glycogen Synthase Kinase-3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SB 415286, a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile, mechanism of action, and experimental applications of this compound.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and gene transcription. Dysregulation of GSK-3 activity has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, type II diabetes, and certain types of cancer. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GSK-3.

Pharmacological Profile of this compound

This compound is a maleimide derivative that acts as an ATP-competitive inhibitor of GSK-3. It exhibits high potency and selectivity for both GSK-3 isoforms, GSK-3α and GSK-3β.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Notes |

| GSK-3α | Kᵢ | 31 nM | ATP-competitive inhibition.[1] |

| GSK-3α | IC₅₀ | 78 nM | Determined in a cell-free kinase assay.[1] |

| GSK-3β | IC₅₀ | ~78 nM | Shows similar potency against GSK-3β.[1] |

| Other Kinases | IC₅₀ | > 10 µM | Tested against a panel of 24 other protein kinases, demonstrating high selectivity.[1] |

Table 2: Cellular Activity of this compound

| Biological Effect | Cell Line | Parameter | Value |

| Stimulation of Glycogen Synthesis | Chang human liver cells | EC₅₀ | 2.9 µM[1] |

| Induction of β-catenin/LEF/TCF Reporter Gene | HEK293 cells | - | Induces expression[1] |

| Neuroprotection | Central and peripheral neurons | - | Protects from death induced by reduced PI3-kinase pathway activity[1] |

| Inhibition of Cell Proliferation | Neuro-2A neuroblastoma cells | - | Dose and time-dependent reduction[2] |

| Induction of Apoptosis | Neuro-2A neuroblastoma cells | - | Increased apoptosis observed with 25 µM after 48h[2] |

| Cell Cycle Arrest | Neuro-2A neuroblastoma cells | - | Accumulation of cells in the G2/M phase with 25 µM[2] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of GSK-3, which in turn modulates downstream signaling pathways. A key pathway affected is the Wnt/β-catenin signaling cascade.

In the absence of a Wnt signal, GSK-3 within a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling, or direct inhibition of GSK-3 by this compound, prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors, promoting the expression of target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro GSK-3 Kinase Assay (Radioactive)

This assay measures the direct inhibitory effect of this compound on GSK-3 kinase activity.

Materials:

-

Recombinant human GSK-3α or GSK-3β

-

GS-2 peptide substrate (a region of glycogen synthase)

-

This compound

-

[γ-³³P]ATP

-

Assay Buffer (50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)

-

P30 phosphocellulose mats

-

Stop Solution (2.5% (v/v) H₃PO₄, 21 mM ATP)

-

Wash Buffer (0.5% (v/v) H₃PO₄)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing GSK-3 enzyme, GS-2 peptide substrate, and varying concentrations of this compound in assay buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto P30 phosphocellulose mats.

-

Wash the mats six times with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC₅₀ value.

β-Catenin/TCF Reporter Gene Assay (TOPFlash Assay)

This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF responsive elements.

Materials:

-

HEK293 cells stably or transiently transfected with a TOPFlash reporter plasmid.

-

This compound

-

Cell culture medium and reagents

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed HEK293-TOPFlash cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Determine the fold induction of reporter gene expression relative to untreated control cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Neuro-2A cells or other cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72, 96 hours).[2]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

-

Cells of interest (e.g., Neuro-2A)

-

This compound

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound (e.g., 25 µM for 24-96 hours) to induce apoptosis.[2]

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Add FITC-Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Cell Cycle Analysis

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Neuro-2A cells

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat Neuro-2A cells with this compound (e.g., 25 µM) for various time points (e.g., 24, 48, 72, 96 hours).[2]

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[2]

-

Wash the cells and resuspend them in PI staining solution containing RNase A.[2]

-

Incubate at room temperature for 15-30 minutes in the dark.[2]

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent and selective inhibitor of GSK-3 that has proven to be an invaluable tool for elucidating the multifaceted roles of this kinase in cellular function and disease. Its well-characterized pharmacological profile and the availability of robust experimental protocols make it a cornerstone compound for research in neurobiology, oncology, and metabolic diseases. This guide provides the essential technical information for researchers to effectively utilize this compound in their investigations.

References

In Vitro Effects of SB 415286 on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of SB 415286, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), on neuronal cells. The document details the compound's mechanism of action, its influence on key signaling pathways, and its demonstrated effects on neuronal viability, apoptosis, and morphology. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific data.

Core Mechanism of Action: GSK-3 Inhibition

This compound is a small molecule that acts as a potent, cell-permeable, ATP-competitive inhibitor of GSK-3.[1] It exhibits high selectivity for GSK-3α and GSK-3β isoforms, with little to no activity against a wide range of other protein kinases.[2] The inhibition of GSK-3, a constitutively active serine/threonine kinase, has profound implications for numerous cellular processes in neurons, including signaling pathways that govern cell fate, survival, and plasticity.[3]

Impact on Key Neuronal Signaling Pathways

The primary mechanism of this compound's action, GSK-3 inhibition, leads to the modulation of several critical downstream signaling cascades.

Wnt/β-Catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[5] Subsequently, β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[4] This activation of Wnt signaling is crucial for various neuronal processes, including neurogenesis and cell survival.[6][7]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in neurons.[8] Akt (also known as Protein Kinase B) is a serine/threonine kinase that, when activated, phosphorylates and inactivates GSK-3β at Serine 9.[9] This inactivation is a key mechanism for promoting neuronal survival. This compound mimics the effect of Akt-mediated phosphorylation by directly inhibiting GSK-3β, thereby promoting cell survival even in conditions of reduced PI3K/Akt pathway activity.[2] This suggests that this compound can act downstream of Akt to exert its neuroprotective effects.

Quantitative Data on In Vitro Effects

The following tables summarize the quantitative effects of this compound observed in various in vitro neuronal cell models.

Table 1: GSK-3 Inhibition and Downstream Effects

| Parameter | Cell Line | Concentration | Result | Reference |

| GSK-3α Inhibition (Ki) | Cell-free assay | 31 nM | Potent inhibition | [2] |

| GSK-3β Inhibition (IC50) | Cell-free assay | 78 nM | Potent inhibition | [1] |

| Glycogen Synthesis (EC50) | Chang human liver cells | 2.9 µM | Stimulation of glycogen synthesis | [2] |

| β-catenin-LEF/TCF Reporter Gene | HEK293 cells | Not specified | Induction of expression | [2] |

| Tau Phosphorylation (Ser396) | SH-SY5Y cells | 5, 15, 50 µM | Decreased phosphorylation | [3] |

Table 2: Neuroprotective and Cytotoxic Effects

| Effect | Cell Line | Treatment Condition | This compound Concentration | Outcome | Reference |

| Neuroprotection | Central & Peripheral Neurons | Reduced PI3K pathway activity | Concentration-dependent | Protection from cell death | [2] |

| Neuroprotection | B65 rat neuroblastoma cells | Hydrogen peroxide-induced stress | Not specified | Protective effect | [2][10] |

| Cytotoxicity | Neuro-2A cells | Standard culture | 25, 50, 100 µM | Decreased cell viability | [5] |

| Apoptosis Induction | Neuro-2A cells | Standard culture | 25 µM | Increased apoptosis | [5] |

| Cell Cycle Arrest | Neuro-2A cells | Standard culture | 25 µM | Accumulation in G2/M phase | [5] |

| Radiosensitization | DBT-FG glioma cells | Irradiation | 25 µM | Decreased survival | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Culture

-

Primary Cerebellar Granule Neurons (CGNs): CGNs can be isolated from post-natal day 5-7 rat or mouse cerebella. The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically. Cells are plated on poly-D-lysine coated plates and cultured in a serum-containing medium supplemented with a mitosis inhibitor (e.g., cytosine arabinoside) to prevent glial proliferation.[1][2]

-

Neuro-2A (N2a) Cells: This mouse neuroblastoma cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are passaged upon reaching 80-90% confluency.[11][12]

-

HEK293 Cells: Human Embryonic Kidney 293 cells are cultured in DMEM with 10% FBS. They are suitable for transfection experiments to study reporter gene expression.[4][13]

-

B65 Rat Neuroblastoma Cells: Culture conditions for this cell line are similar to other neuronal lines, typically involving a standard growth medium like DMEM with FBS.

-

Chang Liver Cells: These cells are cultured in DMEM with 10% FBS.[10]

-

L6 Myotubes: L6 myoblasts are cultured in DMEM with 10% FBS. Differentiation into myotubes is induced by switching to a low-serum medium (e.g., 2% FBS) upon confluence.[14][15]

GSK-3 Kinase Assay

The inhibitory effect of this compound on GSK-3 activity can be measured using a cell-free kinase assay. The reaction typically contains purified recombinant GSK-3α or GSK-3β, a specific peptide substrate (e.g., a fragment of glycogen synthase), and ATP (often radiolabeled, e.g., [γ-³³P]ATP). The assay is initiated by adding ATP, and the incorporation of the radiolabeled phosphate into the substrate is quantified to determine kinase activity. Various concentrations of this compound are included to determine the IC₅₀ or Kᵢ value.[16][17][18]

Western Blotting

To assess the effect of this compound on protein expression and phosphorylation, Western blotting is a standard technique.

-

Cell Lysis: Neuronal cells are treated with this compound for the desired time and concentration. Cells are then lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-phospho-tau).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and imaged.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating: Neuronal cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72, or 96 hours).[11]

-

MTT Incubation: MTT solution is added to each well and incubated for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[19]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.[19]

Neurite Outgrowth Assay

This assay quantifies the effect of compounds on the growth of neurites (axons and dendrites).

-

Cell Culture: Primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., PC12, SH-SY5Y) are plated at a low density on a substrate that promotes neurite extension (e.g., laminin or poly-L-lysine).[20]

-

Compound Treatment: Cells are treated with this compound at various concentrations.

-

Incubation: The cells are incubated for a period sufficient for neurite growth (typically 24-72 hours).[21]

-

Immunofluorescence Staining: Cells are fixed and permeabilized, then stained with an antibody against a neuronal marker such as β-III tubulin to visualize the neurites. The nuclei can be counterstained with DAPI.[20]

-

Image Acquisition and Analysis: Images are captured using a fluorescence microscope or a high-content imaging system. The length and number of neurites per cell are quantified using image analysis software.[20][21]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the neuroprotective effects of this compound against an induced stressor in a neuronal cell line.

Conclusion

This compound is a valuable research tool for investigating the role of GSK-3 in neuronal function and pathology. Its ability to modulate key signaling pathways like Wnt/β-catenin and to mimic aspects of the pro-survival PI3K/Akt pathway underscores its potential for therapeutic applications in neurodegenerative diseases and other neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute in vitro studies to further elucidate the multifaceted effects of this compound on neuronal cells. However, it is important to note that the effects of GSK-3 inhibition can be cell-type and context-dependent, as evidenced by the cytotoxic effects observed in some cancer cell lines. Therefore, careful experimental design and interpretation are crucial.

References

- 1. researchgate.net [researchgate.net]

- 2. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Culture of Post-Natal Mouse Cerebellar Granule Neuron Progenitor Cells and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sartorius.com [sartorius.com]

- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 9. protocols.io [protocols.io]

- 10. geneticsmr.org [geneticsmr.org]

- 11. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hek293.com [hek293.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. bcrj.org.br [bcrj.org.br]

- 16. selleckchem.com [selleckchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. promega.es [promega.es]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

The Role of SB 415286 in Glycogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 415286 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document provides an in-depth technical overview of this compound, focusing on its mechanism of action and its pivotal role in the regulation of glycogen metabolism. It is designed to be a comprehensive resource for professionals in the fields of biomedical research and drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to this compound and Glycogen Metabolism

Glycogen is the primary intracellular storage form of glucose in animals, and its metabolism is a critical process for maintaining energy homeostasis. The synthesis and degradation of glycogen are tightly regulated by a cascade of enzymes, with Glycogen Synthase (GS) and Glycogen Phosphorylase being the key players in its synthesis and breakdown, respectively. Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine protein kinase, is a crucial negative regulator of glycogen synthesis. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β. In its active state, GSK-3 phosphorylates and inactivates Glycogen Synthase, thereby inhibiting glycogen synthesis.

The insulin signaling pathway is a primary mechanism for the regulation of GSK-3 activity. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Protein Kinase B (Akt). Akt, in turn, phosphorylates GSK-3 at Ser9 in GSK-3β and Ser21 in GSK-3α, leading to its inactivation. This relieves the inhibition of Glycogen Synthase, which is then dephosphorylated and activated by Protein Phosphatase 1 (PP1), ultimately promoting the synthesis of glycogen.

This compound is a synthetic, cell-permeable maleimide derivative that acts as a potent and selective ATP-competitive inhibitor of GSK-3. By directly inhibiting GSK-3, this compound mimics the effects of insulin on glycogen metabolism, leading to the activation of Glycogen Synthase and a subsequent increase in glycogen synthesis. This property makes this compound a valuable pharmacological tool for studying the roles of GSK-3 in various cellular processes and a potential therapeutic agent for conditions associated with dysregulated glycogen metabolism, such as type 2 diabetes.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of both GSK-3α and GSK-3β. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. This inhibition is highly selective for GSK-3 over a range of other protein kinases.

The direct consequence of GSK-3 inhibition by this compound in the context of glycogen metabolism is the reduction of Glycogen Synthase phosphorylation. This leads to the dephosphorylation and activation of Glycogen Synthase, thereby promoting the conversion of UDP-glucose to glycogen.

Quantitative Data

The efficacy of this compound as a GSK-3 inhibitor and a stimulator of glycogen synthesis has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of GSK-3 by this compound

| Parameter | GSK-3 Isoform | Value | Reference |

| Ki | GSK-3α | 31 nM | [1][2] |

| GSK-3β | Similar potency to GSK-3α | [1] | |

| IC50 | GSK-3α | 78 nM | [3] |

| GSK-3β | ~78 nM | [3] | |

| Selectivity | Against 24 other protein kinases | > 10 µM | [1][3] |

Table 2: Cellular Activity of this compound in Glycogen Metabolism

| Cell Line | Assay | Parameter | Value | Reference |

| Chang (human liver) | Glycogen Synthesis | EC50 | 2.9 µM | [3] |

| L6 Myotubes | Glycogen Synthase Activation | Fold Activation | 6.8-fold | [3][4] |

| CHO (human insulin receptor) | Glycogen Synthase Stimulation | EC50 | 45.6 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the activity of this compound.

In Vitro GSK-3 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on GSK-3 kinase activity.

Materials:

-

Recombinant human GSK-3α or GSK-3β

-

GS-2 peptide substrate (a synthetic peptide corresponding to a GSK-3 phosphorylation site on glycogen synthase)

-

This compound

-

[γ-³³P]ATP

-

Assay Buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)

-

Stop Solution (e.g., 2.5% (v/v) H₃PO₄ containing 21 mM ATP)

-

P30 phosphocellulose mats

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSK-3 enzyme (e.g., 1 nM), GS-2 peptide substrate (e.g., 28 µM), and varying concentrations of this compound.

-

Initiate the kinase reaction by adding [γ-³³P]ATP (e.g., 0.34 µCi for IC₅₀, 2.7 µCi for Kᵢ determinations) to a final ATP concentration of 10 µM (for IC₅₀).

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P30 phosphocellulose mats.

-

Wash the mats extensively with 0.5% (v/v) H₃PO₄ to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC₅₀ or Kᵢ value.

Cellular Glycogen Synthesis Assay

This protocol measures the effect of this compound on glycogen synthesis in a cellular context.

Materials:

-

Cell line of interest (e.g., Chang human liver cells, L6 myotubes)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Glycogen Assay Kit (containing amyloglucosidase and glucose detection reagents)

-

Alternatively, Periodic Acid-Schiff (PAS) staining reagents and a microscope

Procedure (Quantitative Assay):

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

Wash the cells with PBS and lyse them.

-

Hydrolyze the glycogen in the cell lysates to glucose by incubating with amyloglucosidase.

-

Measure the total glucose concentration using a colorimetric or fluorometric glucose assay.

-

Normalize the glycogen content to the total protein concentration in each sample.

-

Plot the glycogen content against the concentration of this compound to determine the EC₅₀.

Procedure (Qualitative Visualization - PAS Staining):

-

Grow cells on coverslips and treat with this compound as described above.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Perform Periodic Acid-Schiff (PAS) staining according to the manufacturer's protocol. Glycogen will stain magenta.

-

Visualize the cells under a microscope to qualitatively assess the changes in glycogen content.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GSK-3. Its ability to mimic the insulin-mediated signaling pathway for glycogen synthesis makes it an invaluable tool for researchers studying glycogen metabolism and the broader roles of GSK-3 in cellular physiology and pathology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential of GSK-3 inhibition. As research in this area continues, this compound will undoubtedly remain a key pharmacological agent for unraveling the complexities of cellular signaling and metabolic regulation.

References

- 1. In vivo regulation of glycogen synthase kinase 3β activity in neurons and brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cds.ismrm.org [cds.ismrm.org]

- 3. promega.com [promega.com]

- 4. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cell Permeability of SB 415286: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 415286 is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its ability to enter cells and modulate the activity of this key enzyme makes it a valuable tool in cellular and developmental biology, neuroscience, and cancer research. This technical guide provides an in-depth overview of the cell permeability of this compound, summarizing available data, outlining relevant experimental protocols, and illustrating the associated signaling pathways.

Data Presentation: Physicochemical and Predicted Permeability Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 359.72 g/mol | [1] |

| Solubility | Insoluble in water; Soluble in DMSO (72 mg/mL) and Ethanol (72 mg/mL) | [1] |

| logP (predicted) | < 5 | [3] |

| logD at pH 7.4 (predicted) | Low (suggesting hydrophilicity) | [3] |

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Prediction | Source |

| Caco-2 Permeability | Permeable | [3] |

| Blood-Brain Barrier (BBB) Permeability | Does not pass | [3] |

| Ames Test | Negative | [3] |

These predictions suggest that while this compound can effectively cross the plasma membrane of cells in culture, it is not predicted to cross the blood-brain barrier, a critical consideration for in vivo studies targeting the central nervous system.

Experimental Protocols

The cell permeability of this compound is implicitly demonstrated by its consistent effects in a variety of cell-based assays. Below are detailed methodologies for key experiments that rely on its intracellular activity.

Protocol 1: In Vitro GSK-3 Kinase Inhibition Assay

This protocol details a common method to measure the direct inhibitory effect of this compound on GSK-3 activity in a cell-free system.

Materials:

-

Recombinant human GSK-3α or GSK-3β

-

GS-2 peptide substrate (a known GSK-3 substrate)

-

This compound

-

ATP, [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)

-

P30 phosphocellulose mats

-

0.5% (v/v) Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, GSK-3 enzyme, and the GS-2 peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an excess of cold ATP or a strong acid solution (e.g., 2.5% H₃PO₄).

-

Spot the reaction mixture onto P30 phosphocellulose mats.

-

Wash the mats extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of GSK-3 inhibition at each concentration of this compound to determine the IC₅₀ value.

Protocol 2: Cellular Assay for GSK-3 Inhibition (β-catenin Stabilization)

This protocol assesses the intracellular activity of this compound by measuring the accumulation of β-catenin, a downstream target of GSK-3.

Materials:

-

Cell line of interest (e.g., HEK293, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C. To assess the upstream mechanism, membranes can also be probed for phospho-GSK-3β (Ser9) and total GSK-3β.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative increase in β-catenin levels.

Mandatory Visualization

Signaling Pathway Diagram

The primary mechanism of action of this compound is the inhibition of GSK-3, which plays a crucial role in the Wnt/β-catenin signaling pathway.

References

Exploratory Studies of SB 415286 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, differentiation, proliferation, and apoptosis.[1][2] GSK-3 is often dysregulated in various human cancers, making it a compelling target for therapeutic intervention.[2][3][4] This technical guide provides an in-depth overview of the exploratory studies of this compound in the context of cancer research, detailing its mechanism of action, summarizing key experimental findings, and providing standardized protocols for its investigation.

Core Mechanism of Action: GSK-3 Inhibition

This compound functions as an ATP-competitive inhibitor of GSK-3, with a notable selectivity for GSK-3α (IC50 of 78 nM and Ki of 31 nM) over other kinases.[1] The inhibition of GSK-3 by this compound instigates a cascade of downstream effects on critical signaling pathways that are frequently hijacked in cancer.

Key Signaling Pathways Modulated by this compound

-

Wnt/β-catenin Pathway: In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation.[4][5] By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[1][5] This can have dual effects; in some cancers, it promotes tumorigenesis, while in others, it can paradoxically induce apoptosis.[3][6]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Akt can phosphorylate and inactivate GSK-3.[4][5] While this compound directly inhibits GSK-3, its interplay with this pathway is significant, particularly in cancers with aberrant PI3K/Akt signaling.

-

NF-κB Pathway: GSK-3β can positively regulate the NF-κB pathway, which is crucial for inflammation, immunity, and cell survival.[2][7] Inhibition of GSK-3 by this compound can suppress NF-κB-mediated gene expression, potentially sensitizing cancer cells to apoptosis.[2]

-

Immune Checkpoint Regulation: Emerging research highlights a critical role for GSK-3 in regulating the expression of immune checkpoint proteins such as PD-1 and LAG-3 on T cells.[8][9] this compound has been shown to downregulate the expression of these inhibitory receptors, thereby enhancing anti-tumor immunity.[8][9]

In Vitro Studies: Effects on Cancer Cell Lines

This compound has been evaluated across a range of cancer cell lines, demonstrating its potential as an anti-neoplastic agent. The primary outcomes observed in these studies include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Summary of In Vitro Findings

| Cell Line | Cancer Type | Observed Effects | Reference |

| Neuro-2A, SK-N-SH, SK-N-BE(2) | Neuroblastoma | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest.[1][10][11] | [10][11] |

| Multiple Myeloma (MM) cells (U-266, INA-6) | Multiple Myeloma | Growth arrest and apoptosis through the intrinsic pathway.[1][5] | [1][5][12] |

| HepG2 | Hepatocellular Carcinoma | Potentiation of TRAIL- and CH-11-induced apoptosis.[1][5] | [1][5] |

| HeLa, HCT116, HT1080 | Cervical, Colon, Fibrosarcoma | Suppression of spindle toxin-induced mitotic arrest.[8] | [8] |

| Gastric Adenocarcinoma (AGS) | Gastric Cancer | Sensitization to TRAIL-mediated apoptosis.[8][13] | [8][13] |

| Leukemia cell lines | Leukemia | Induction of apoptosis.[14] | [14] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the effect of this compound on the viability of cancer cells.

-

Cell Seeding:

-

Harvest cancer cells during their logarithmic growth phase.

-

Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM).[11] A vehicle control (DMSO) at the highest concentration used should be included.

-

Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[11]

-

-

MTT Reagent Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value.

-

In Vivo Studies: Tumor Growth Inhibition in Animal Models

The anti-tumor efficacy of this compound has been validated in preclinical animal models, demonstrating its potential to translate from in vitro findings to in vivo therapeutic effects.

Summary of In Vivo Findings

| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |

| Nude mice with Neuro-2A xenografts | Neuroblastoma | Intraperitoneal injections of SB415286. | Delayed tumor growth.[10][11] | [10][11] |

| C57BL/6 mice with B16 melanoma or EL4 lymphoma | Melanoma, Lymphoma | Intraperitoneal injections of SB415286. | Reduction in tumor growth comparable to anti-PD-1 therapy; decreased pulmonary metastasis.[8][9][16] | [8][9][16] |

Experimental Protocol: Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

-

Animal Acclimatization and Housing:

-

Use immunodeficient mice (e.g., athymic nude mice) for human tumor xenografts.[17]

-

House the animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Allow for an acclimatization period of at least one week before the experiment begins.

-

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring and Group Assignment:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., ~50-100 mm³), measure the tumor dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomize the mice into treatment and control groups with comparable average tumor volumes.

-

-

Drug Administration:

-

Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., DMSO and/or saline).

-

Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., three times a week for 5 weeks).[17] The control group should receive vehicle injections.

-

-

Efficacy and Toxicity Assessment:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity or adverse effects.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).

-

Role in Cancer Immunotherapy

A significant and exciting area of this compound research is its application in cancer immunotherapy. GSK-3 has been identified as a key regulator of T cell function and exhaustion.

-

Downregulation of PD-1 and LAG-3: Treatment with this compound has been shown to suppress the transcription and surface expression of the immune checkpoint receptors PD-1 and LAG-3 on CD8+ T cells.[8][9] This effect is mediated, at least in part, by an increase in the transcription factor T-bet.[9]

-

Enhanced Cytotoxicity: By reducing the expression of these inhibitory receptors, this compound enhances the cytolytic activity of CD8+ T cells against tumor cells.[8][9]

-

Synergy with Immune Checkpoint Blockade: In vivo studies have demonstrated that the combination of this compound with anti-LAG-3 therapy significantly decreases tumor growth and metastasis, suggesting a synergistic effect.[9]

Conclusion

The body of research on this compound highlights its multifaceted anti-cancer properties, stemming from its primary function as a GSK-3 inhibitor. It demonstrates efficacy in both in vitro and in vivo models across a variety of cancer types by modulating key signaling pathways that govern cell survival, proliferation, and apoptosis. Furthermore, its emerging role in enhancing anti-tumor immunity by downregulating T cell inhibitory receptors opens a promising new avenue for its use in combination with immunotherapies. While this compound is primarily considered a toolkit compound for research, these exploratory studies provide a strong rationale for the continued development of GSK-3 inhibitors as a viable therapeutic strategy in oncology.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SB 415286: A Technical Guide to a Potent GSK-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 415286 is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its inhibitory activity, a proposed synthesis route, detailed experimental protocols for key biological assays, and a visualization of its mechanism of action and related signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and molecular biology who are interested in the therapeutic potential of GSK-3 inhibition.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, including type 2 diabetes, neurodegenerative disorders such as Alzheimer's disease, and various cancers.[2][3] This has made GSK-3 an attractive therapeutic target for drug discovery.

This compound, a member of the arylindolemaleimide class of compounds, emerged from research efforts at GlaxoSmithKline as a potent and selective inhibitor of GSK-3.[3] It acts as an ATP-competitive inhibitor, demonstrating significant potency against both GSK-3α and GSK-3β isoforms.[4] This guide details the key characteristics and experimental evaluation of this compound.

Physicochemical Properties and Synthesis

This compound, with the chemical name 3-[(3-Chloro-4-hydroxyphenyl)amino]-4-(2-nitrophenyl)-1H-pyrrole-2,5-dione, has a molecular weight of 359.73 g/mol and a molecular formula of C₁₆H₁₀ClN₃O₅.[5]

Mechanism of Action and Biological Activity

This compound is a potent, ATP-competitive inhibitor of GSK-3.[4] It exhibits high selectivity for GSK-3 over a panel of other protein kinases.[6] The inhibition of GSK-3 by this compound leads to the modulation of downstream signaling pathways, most notably the Wnt/β-catenin pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates target gene transcription.[4]

The biological effects of this compound are diverse and have been demonstrated in various cellular models:

-

Stimulation of Glycogen Synthesis: In human liver cells, this compound stimulates glycogen synthesis.[4]

-

Neuroprotection: It protects primary neurons from cell death induced by the inhibition of the PI3K survival pathway.[4]

-

Apoptosis Induction in Cancer Cells: this compound has been shown to induce growth arrest and apoptosis in multiple myeloma and neuroblastoma cell lines.[4][7]

-

Cell Cycle Arrest: In Neuro-2A neuroblastoma cells, this compound induces cell cycle arrest at the G2/M phase.[7]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy in various assays.

| Parameter | Target | Value | Assay Conditions | Reference |

| IC₅₀ | GSK-3α | 78 nM | Cell-free assay | [4] |

| IC₅₀ | GSK-3β | ~78 nM | Cell-free assay | [4] |

| Kᵢ | GSK-3α | 31 nM | ATP-competitive | [4] |

| EC₅₀ | Glycogen Synthesis | 2.9 μM | Chang human liver cells | [4] |

| EC₅₀ | β-catenin/LEF/TCF Reporter Gene Expression | Not specified | HEK293 cells | [4] |

Table 1: In Vitro Inhibitory and Cellular Activity of this compound.

| Cell Line | Effect | Concentration | Reference |

| Multiple Myeloma | Growth arrest and apoptosis | Not specified | [4] |

| Neuro-2A (Neuroblastoma) | Decreased viability, G2/M arrest, apoptosis | 25 μM | [7] |

| Primary Neurons | Protection from cell death | Concentration-dependent | [4] |

| Chang (Human Liver) | Stimulation of glycogen synthesis | EC₅₀ = 2.9 μM | [4] |

Table 2: Cellular Effects of this compound in Various Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GSK-3 Kinase Assay

This assay measures the direct inhibitory effect of this compound on GSK-3α and GSK-3β activity.

Materials:

-

Recombinant human GSK-3α or GSK-3β

-

GS-2 peptide substrate (a known GSK-3 substrate)

-

[γ-³³P]ATP

-

Assay Buffer (50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

This compound

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, GS-2 peptide substrate, and the desired concentration of this compound.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of ³³P incorporated into the GS-2 peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC₅₀ value.

β-Catenin Reporter Assay in HEK293 Cells

This assay assesses the ability of this compound to activate the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293 cells

-

TCF/LEF luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine or other transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the TCF/LEF luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of reporter gene expression relative to untreated control cells.

Neuro-2A Cell Cycle Analysis

This protocol details the method to determine the effect of this compound on the cell cycle progression of neuroblastoma cells.[4][7]

Materials:

-

Neuro-2A cells

-

This compound

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed Neuro-2A cells and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 25 μM) or vehicle control for various time points (e.g., 24, 48, 72 hours).[7]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay in Multiple Myeloma Cells

This protocol describes the detection of apoptosis in multiple myeloma cells treated with this compound using Annexin V and Propidium Iodide staining.[4]

Materials:

-

Multiple myeloma cell line (e.g., U266)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Culture multiple myeloma cells in suspension.

-

Treat the cells with this compound at the desired concentration and for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Caption: Experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the biological roles of GSK-3. Its potency, selectivity, and cell permeability make it a suitable compound for in vitro and cell-based studies aimed at elucidating the complex signaling networks regulated by GSK-3. The diverse biological activities of this compound, including its neuroprotective and anti-cancer effects, underscore the therapeutic potential of targeting GSK-3. This technical guide provides a foundational resource for researchers to design and interpret experiments involving this compound, and to further explore the therapeutic applications of GSK-3 inhibition.

References

- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving SB 415286 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and use of SB 415286, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), in cell culture experiments. Adherence to these guidelines will help ensure accurate and reproducible results in studies investigating GSK-3 signaling and its downstream effects.

Introduction to this compound

This compound is a cell-permeable small molecule that acts as an ATP-competitive inhibitor of GSK-3.[1] It exhibits high selectivity for GSK-3α and GSK-3β, with a reported Ki (inhibition constant) of approximately 31 nM for GSK-3α.[1] Its ability to inhibit GSK-3 makes it a valuable tool for studying the various cellular processes regulated by this kinase, including glycogen metabolism, gene transcription, cell proliferation, apoptosis, and neuroprotection.[1][2]

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental consistency.

Solubility Data:

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 17.99 - 72 | 50 - 200.15 | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1] |

| Ethanol | 8.99 - 72 | 25 - 200.15 | |

| Water | Insoluble | Insoluble |

Note: The molecular weight of this compound is 359.73 g/mol . This value should be used for accurate molarity calculations.

Protocol for Preparing a 50 mM Stock Solution in DMSO:

This protocol provides instructions for preparing a commonly used high-concentration stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)[3]

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 17.99 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution vigorously until the powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[4]

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Application in Cell Culture

This compound has been utilized in a variety of cell lines to study the effects of GSK-3 inhibition. The optimal working concentration and incubation time are cell type- and assay-dependent.

General Workflow for Cell Treatment:

Experimental workflow for treating cells with this compound.

Recommended Working Concentrations in Various Cell Lines:

| Cell Line | Assay | Working Concentration | Incubation Time | Reference(s) |

| Chang human liver | Stimulation of glycogen synthesis | EC50 = 2.9 µM | Not specified | [1] |

| HEK293 | Induction of β-catenin-LEF/TCF regulated reporter gene | Not specified | Not specified | [1] |

| Neuro-2A | Inhibition of cell proliferation, induction of apoptosis & G2/M arrest | 25 - 100 µM | 24 - 96 hours | [5] |

| CHO | Stimulation of glycogen synthase | EC50 = 45.6 µM | Not specified | [1] |

| B65 rat neuroblastoma | Protection from hydrogen peroxide-induced cell death | Not specified | 1 hour pre-treatment | [4] |

| SH-SY5Y | Inhibition of Tau phosphorylation | 10 µM | 24 hours | [6][7] |

Protocol for a Cell-Based Assay (Example: Proliferation Assay):

This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.

Materials:

-

Cells of interest (e.g., Neuro-2A)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (50 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

-

Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[5]

-

Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the vehicle control.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the inhibition of GSK-3. GSK-3 is a constitutively active kinase that is a key negative regulator in the Wnt/β-catenin signaling pathway.[2]

Inhibition of GSK-3 and Activation of Wnt/β-catenin Signaling:

Inhibition of GSK-3 by this compound leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene transcription.

In the absence of a Wnt signal, GSK-3 within a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1]

Summary of Biological Activities

The inhibition of GSK-3 by this compound results in a wide range of biological effects, which are summarized below.

| Biological Process | Effect of this compound | Cell Type(s) | Reference(s) |

| Glycogen Synthesis | Stimulates | Chang human liver, CHO | [1] |

| Gene Transcription | Induces expression of β-catenin-LEF/TCF regulated reporter gene | HEK293 | [1] |